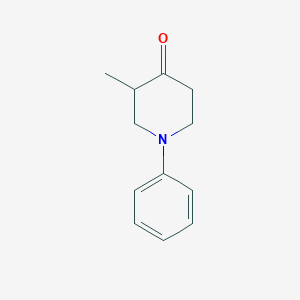
3-Methyl-1-phenylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-phenylpiperidin-4-one is a heterocyclic organic compound with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylpiperidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetonitrile with methylamine and formaldehyde under acidic conditions, followed by cyclization to form the piperidinone ring . Another method involves the hydrogenation of imines, where phenylsilane plays a key role in promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and catalysts to ensure efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-phenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
3-Methyl-1-phenylpiperidin-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Methyl-1-phenylpiperidin-4-one and its derivatives involves interactions with various molecular targets and pathways. For instance, the compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenethylpiperidin-4-one: This compound has a similar structure but with a phenethyl group instead of a phenyl group.
4-Piperidinone, 3-methyl-1-phenethyl: Another similar compound with slight structural variations.
Uniqueness
3-Methyl-1-phenylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
3-methyl-1-phenylpiperidin-4-one |
InChI |
InChI=1S/C12H15NO/c1-10-9-13(8-7-12(10)14)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
Clé InChI |
CAJDWFSHFLLTKK-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12995111.png)
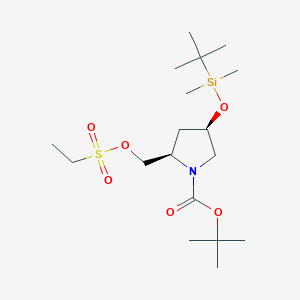

![tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12995119.png)
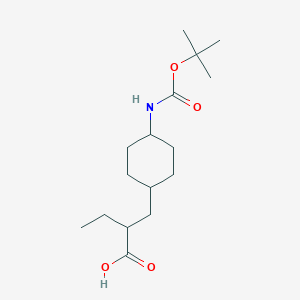
![Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12995138.png)

![7-Chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12995148.png)
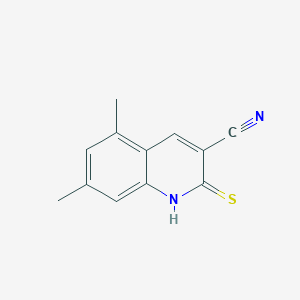
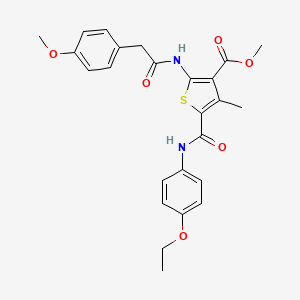
![4-(4-(1H-Imidazol-1-yl)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12995177.png)
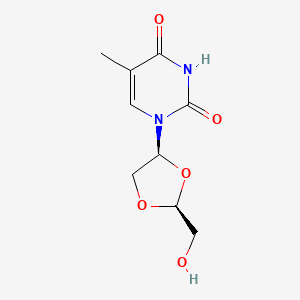
![Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12995180.png)
